molecular formula C20H26N2O3S B281105 N-(4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}phenyl)acetamide

N-(4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}phenyl)acetamide

Cat. No. B281105
M. Wt: 374.5 g/mol
InChI Key: BQNGCXQIIJGXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}phenyl)acetamide, also known as TBSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBSA is a sulfonylurea derivative, which is widely used in medicinal chemistry due to its ability to inhibit the activity of certain enzymes.

Mechanism of Action

N-(4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}phenyl)acetamide works by inhibiting the activity of certain enzymes, such as carbonic anhydrase and sulfonylurea receptor 1. This inhibition leads to a decrease in glucose production and an increase in insulin secretion, which helps to regulate blood glucose levels in diabetic patients. N-(4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}phenyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-(4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}phenyl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of carbonic anhydrase and sulfonylurea receptor 1, as well as the induction of apoptosis and cell cycle arrest in cancer cells. N-(4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}phenyl)acetamide has also been shown to decrease glucose production and increase insulin secretion, which helps to regulate blood glucose levels in diabetic patients.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}phenyl)acetamide is its ability to inhibit the activity of certain enzymes, making it a useful tool in biochemical and pharmacological research. However, N-(4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}phenyl)acetamide also has some limitations, such as its potential toxicity and its limited solubility in water.

Future Directions

There are several potential future directions for research on N-(4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}phenyl)acetamide, including the development of new drugs for the treatment of diabetes and cancer, as well as the investigation of its potential applications in other fields, such as neuroscience and immunology. Additionally, further studies are needed to explore the potential side effects and toxicity of N-(4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}phenyl)acetamide, as well as its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, N-(4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}phenyl)acetamide is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}phenyl)acetamide works by inhibiting the activity of certain enzymes and has been shown to possess antidiabetic, antitumor, and anti-inflammatory properties. Further research is needed to fully understand the potential of N-(4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}phenyl)acetamide and its applications in various fields.

Synthesis Methods

The synthesis of N-(4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}phenyl)acetamide involves the reaction of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride with 4-aminophenylacetic acid in the presence of a base, such as triethylamine or sodium hydroxide. The resulting N-(4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}phenyl)acetamide is then purified through recrystallization or column chromatography.

Scientific Research Applications

N-(4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}phenyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}phenyl)acetamide has been shown to possess antidiabetic, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C20H26N2O3S/c1-13-11-16(20(4,5)6)12-19(14(13)2)26(24,25)22-18-9-7-17(8-10-18)21-15(3)23/h7-12,22H,1-6H3,(H,21,23)

InChI Key

BQNGCXQIIJGXQL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C(C)(C)C

Origin of Product

United States

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